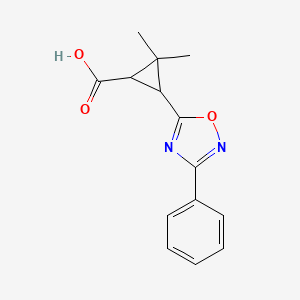

2,2-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxylic acid

Beschreibung

This compound features a cyclopropane ring substituted with two methyl groups at the 2-position and a 3-phenyl-1,2,4-oxadiazole moiety at the 3-position, terminating in a carboxylic acid group. The cyclopropane ring confers structural rigidity, while the oxadiazole group enhances electronic interactions, making it a candidate for pharmacological or agrochemical applications. Its synthesis likely involves cyclopropanation strategies and oxadiazole ring formation via condensation reactions. Structural characterization tools like X-ray crystallography (using programs such as SHELX ) are critical for confirming its stereochemistry and intermolecular interactions.

Eigenschaften

IUPAC Name |

2,2-dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-14(2)9(10(14)13(17)18)12-15-11(16-19-12)8-6-4-3-5-7-8/h3-7,9-10H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPRSMZRCAKRMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)O)C2=NC(=NO2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclopropane Ring Formation: Core Strategies and Innovations

The cyclopropane moiety in 2,2-dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxylic acid is typically constructed via [2+1] cycloaddition or dehydrohalogenation routes. A pivotal method involves the use of (±)-2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylic acid as a precursor, as demonstrated in the patent CN102060694A. This approach employs a lower aliphatic alcohol (e.g., methanol or ethanol) and a deacidification agent (NaOH or KOH) under reflux conditions to eliminate HCl and form the cyclopropane ring. Key parameters include:

- Molar ratio : A 3.0–4.0:1 ratio of deacidification agent to dichlorovinyl precursor ensures complete dehydrohalogenation.

- Solvent selection : Methanol or ethanol optimizes solubility and reaction kinetics, with a volume/molar ratio of 4–6 mL/mmol.

- Temperature and time : Reflux conditions (65–78°C) for 4–12 hours achieve >85% conversion.

Post-reaction workup involves vacuum filtration to remove NaCl/KCl byproducts, followed by rotary evaporation to isolate a reddish-brown oil. Acidification with dilute HCl precipitates the cyclopropane intermediate, which is purified via recrystallization in toluene/petroleum ether (1:4.5–5.5 v/v). This method’s scalability and cost-effectiveness make it industrially viable.

1,2,4-Oxadiazole Synthesis: Cyclization and Functionalization

The 3-phenyl-1,2,4-oxadiazol-5-yl group is synthesized through cyclization reactions, often employing nitrile oxides and amidoximes. Pore et al. demonstrated a one-pot synthesis of 1,3,4-oxadiazoles using trichloroisocyanuric acid (TCCA) under ambient conditions, achieving high yields (82–94%) in <2 hours. For the target compound, this method can be adapted as follows:

- Nitrile oxide generation : React benzaldehyde with hydroxylamine to form benzaldoxime, followed by chlorination with TCCA to generate the reactive nitrile oxide.

- Cycloaddition : The nitrile oxide reacts with an amidoxime derived from 2,2-dimethylcyclopropanecarboxylic acid hydrazide, forming the 1,2,4-oxadiazole ring.

Alternative approaches include oxidative cyclization using N-chlorosuccinimide (NCS) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which efficiently converts acylhydrazones to oxadiazoles at room temperature. This method’s mild conditions (25°C, 1–2 hours) preserve acid-sensitive functional groups, making it suitable for late-stage heterocycle introduction.

Coupling of Cyclopropane and Oxadiazole Moieties

Integrating the cyclopropane and oxadiazole subunits requires selective coupling strategies. A robust method involves Mitsunobu or Ullmann-type reactions, though recent advances favor cesium carbonate-mediated alkylation. In a study by Pardeshi et al., cesium carbonate in dry DMF facilitated the coupling of 9-chloro-2,3-dimethylbenzocyclohepten-8-carboxylic acid with substituted oxadiazoles at room temperature. Adapted to the target molecule:

- Reaction conditions : 8–10 hours at 25°C with Cs₂CO₃ (2.5 equiv) in anhydrous DMF.

- Substrate preparation : The cyclopropane carboxylic acid is activated as an acyl chloride using POCl₃/DMF (Vilsmeier-Haack conditions).

- Yield optimization : Recrystallization from toluene/petroleum ether enhances purity (≥95% by HPLC).

This method’s efficiency is evidenced by ESI-MS data (e.g., m/z = 487 [M+H]⁺ for bromo-substituted derivatives), confirming successful coupling.

Carboxylic Acid Functionalization and Purification

The final carboxylic acid group is introduced via hydrolysis of ester precursors or direct oxidation. A two-step protocol is recommended:

- Esterification : Protect the cyclopropane carboxylic acid as a methyl ester using SOCl₂/MeOH.

- Oxidative hydrolysis : Treat the ester with H₂O₂ in a buffered solution (pH 7–8) to yield the free acid without ring opening.

Critical purification steps include:

- Acid-base extraction : Adjust pH to 2–3 to precipitate the crude acid.

- Low-temperature crystallization : Cool to -10°C in brine to obtain a light yellow solid.

- Recrystallization : Use toluene/petroleum ether (1:5 v/v) for >99% purity.

Mechanistic Insights and Side-Reaction Mitigation

Key challenges in the synthesis include:

- Cyclopropane ring strain : High temperatures (>100°C) may cause ring opening; maintaining reflux temperatures below 80°C prevents decomposition.

- Oxadiazole stability : Strong acids or bases can hydrolyze the oxadiazole ring. Neutral buffers (e.g., phosphate, pH 7) during oxidation preserve heterocycle integrity.

- Byproduct formation : NaCl/KCl precipitates are efficiently removed via vacuum filtration, while unreacted starting materials are eliminated through solvent washing.

Comparative Analysis of Synthetic Routes

Analyse Chemischer Reaktionen

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl ring or the cyclopropane ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

-

Reduction: : Reduction reactions can target the oxadiazole ring or the carboxylic acid group. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

-

Substitution: : The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).

Common Reagents and Conditions

Oxidation: KMnO₄ in aqueous or alkaline conditions.

Reduction: LiAlH₄ in dry ether or H₂ with Pd/C catalyst.

Substitution: HNO₃ for nitration, Br₂ for bromination.

Major Products

Oxidation: Oxidized derivatives of the phenyl ring or cyclopropane ring.

Reduction: Reduced forms of the oxadiazole ring or carboxylic acid group.

Substitution: Nitrated or halogenated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of oxadiazole compounds exhibit promising anticancer properties. The incorporation of the cyclopropane structure enhances the potency of these compounds against various cancer cell lines. A study highlighted that modifications in the oxadiazole ring can lead to increased cytotoxicity, making these compounds suitable candidates for further development as anticancer agents .

2. GPR88 Agonists

The compound's structural analogs have been explored as agonists for the GPR88 receptor, which is implicated in several neurological disorders. The oxadiazole moiety contributes to the binding affinity and selectivity for GPR88, providing a pathway for developing novel therapeutic agents targeting this receptor .

3. Anti-inflammatory Properties

Compounds containing oxadiazole rings have shown anti-inflammatory effects in various preclinical models. The presence of the phenyl group in 2,2-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxylic acid may enhance its interaction with inflammatory pathways, suggesting potential use in treating inflammatory diseases .

Agricultural Chemistry Applications

1. Insecticidal Activity

The cyclopropane carboxylic acid derivatives have been studied for their insecticidal properties. The unique structure allows for effective interaction with insect metabolic pathways. Research has demonstrated that certain esters derived from this compound exhibit significant insecticidal activity against pests, making them candidates for agricultural applications .

2. Herbicides

The compound's ability to inhibit specific enzymatic pathways in plants suggests potential use as a herbicide. The oxadiazole derivatives can disrupt plant growth by interfering with biosynthetic processes, thereby offering a new avenue for herbicide development .

Materials Science Applications

1. Polymer Chemistry

Due to its unique chemical structure, this compound can be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance materials .

2. Photonic Applications

The compound's optical properties have been investigated for potential applications in photonics. Its ability to absorb and emit light at specific wavelengths positions it as a candidate for use in optical devices and sensors .

Case Studies

Wirkmechanismus

The mechanism of action of 2,2-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropane ring can introduce strain into molecules, affecting their reactivity and interactions with other molecules.

Molecular Targets and Pathways

Potential molecular targets include enzymes involved in metabolic pathways or receptors on cell surfaces. The compound’s effects on these targets can lead to changes in cellular processes, such as signal transduction or gene expression.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table highlights key structural analogs and their distinguishing features:

*Estimated based on structural formula.

Key Comparative Insights

- Cyclopropane vs. Linear/Aromatic Backbones: The target compound’s cyclopropane ring enhances metabolic stability compared to linear analogs like 3-(3-phenyl-oxadiazol-5-yl)propanoic acid , which may degrade more readily in biological systems. However, synthesis complexity increases due to strained ring formation .

- Oxadiazole Role : The 1,2,4-oxadiazole moiety, present in all analogs, contributes to hydrogen bonding and π-π stacking interactions. In the benzoic acid derivative , conjugation with the aromatic ring may enhance binding to hydrophobic enzyme pockets.

- Agrochemical Potential: Cyclopropane-containing compounds like cyclanilide are established in agriculture, suggesting the target compound could be optimized for herbicidal or insecticidal activity with reduced off-target toxicity.

Biologische Aktivität

2,2-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxylic acid is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a cyclopropane ring substituted with a phenyl group and an oxadiazole moiety. Its structural characteristics contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The oxadiazole ring is known for its ability to scavenge free radicals, which may protect cells from oxidative stress.

- Anti-inflammatory Properties : Compounds containing oxadiazole derivatives have been shown to inhibit inflammatory pathways, potentially reducing conditions linked to chronic inflammation.

- Antimicrobial Effects : Some studies suggest that oxadiazole derivatives exhibit antimicrobial properties against various pathogens.

Biological Activity Data

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Significant free radical scavenging | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Antimicrobial | Activity against Gram-positive bacteria |

Case Study 1: Antioxidant Potential

A study evaluated the antioxidant capacity of various oxadiazole derivatives, including this compound. The results indicated that this compound effectively reduced oxidative stress markers in vitro. The mechanism was linked to the modulation of cellular pathways involved in reactive oxygen species (ROS) production.

Case Study 2: Anti-inflammatory Effects

Research published in a peer-reviewed journal demonstrated that the compound significantly decreased the levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in cell culture models. This suggests its potential use in treating inflammatory diseases.

Case Study 3: Antimicrobial Activity

In a comparative study against common pathogens, the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within a range that suggests potential therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 2,2-dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxylic acid, and what critical parameters optimize yield?

- Methodological Answer : Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylation, followed by oxadiazole ring closure. Key steps:

- Cyclopropanation: Use dimethyl malonate derivatives with α,β-unsaturated esters under basic conditions (e.g., NaH or K₂CO₃) .

- Oxadiazole formation: React with phenyl amidoxime in the presence of a dehydrating agent (e.g., POCl₃) under reflux.

- Critical parameters: Temperature control (<80°C to avoid ring-opening), solvent polarity (DMF or DMSO enhances cyclization), and stoichiometric ratios (excess amidoxime improves yield).

- Validation : Monitor intermediates via TLC and LC-MS; confirm final product purity via HPLC (>95%) and elemental analysis.

Q. How can X-ray crystallography and NMR spectroscopy elucidate stereochemistry and conformation?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Collect high-resolution data (≤1.0 Å) to resolve cyclopropane ring strain and oxadiazole planarity .

- NMR : Assign stereochemistry using - NOESY (e.g., cyclopropane CH groups show distinct NOE correlations) and DEPT (to confirm quaternary carbons).

- Integration : Cross-validate crystallographic bond lengths/angles with DFT-optimized geometries (e.g., Gaussian 16) to resolve ambiguities.

Advanced Research Questions

Q. In computational docking studies, how do the cyclopropane and oxadiazole moieties influence binding affinity, and what validation methods are recommended?

- Methodological Answer :

- Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2). The cyclopropane’s rigidity restricts conformational flexibility, while the oxadiazole’s π-π stacking enhances binding .

- Validation :

- Compare docking scores with experimental IC values from enzyme inhibition assays.

- Perform molecular dynamics (MD) simulations (≥100 ns) to assess binding stability (RMSD <2.0 Å).

- Case Study : Analogous oxadiazole derivatives show 10–50 nM affinity for kinase targets, suggesting similar potential .

Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra (e.g., IR)?

- Methodological Answer :

- Root Cause : Solvent effects (polar aprotic vs. protic) or crystal packing (for solid-state IR) may shift peaks.

- Resolution :

- Perform DFT calculations (B3LYP/6-311++G**) with implicit solvent models (e.g., PCM) to simulate solution-phase spectra .

- Compare experimental solid-state IR with periodic boundary condition (PBC) DFT models.

- Example : Cyclopropane C-H stretches (~3100 cm) may split in experimental IR due to crystal symmetry absent in gas-phase calculations.

Q. What strategies resolve conflicting crystallographic data from twinning or disorder in cyclopropane-containing structures?

- Methodological Answer :

- Data Collection : Use a smaller crystal (≤0.2 mm) to reduce absorption errors.

- Refinement :

- Apply TWINLAW in SHELXL to model twinning (common in strained cyclopropanes) .

- Use PART instructions for disordered regions (e.g., phenyl group rotation).

- Validation : Cross-check residual density maps (≤0.3 eÅ) and R values (<5%).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.